Dectaflur-hetaflur

Description

Dectaflur-hetaflur is a fluoride-releasing compound primarily used in dental care products for caries prevention and enamel remineralization. Its chemical structure comprises organofluorine components, enabling controlled fluoride ion release upon hydrolysis. The compound is valued for its stability in aqueous formulations and low systemic toxicity at therapeutic doses .

Properties

CAS No. |

52683-68-8 |

|---|---|

Molecular Formula |

C34H74F2N2 |

Molecular Weight |

549 g/mol |

IUPAC Name |

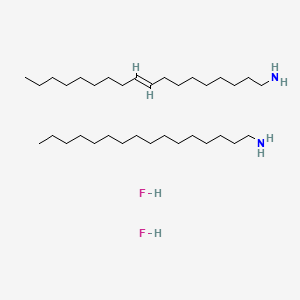

hexadecan-1-amine;(E)-octadec-9-en-1-amine;dihydrofluoride |

InChI |

InChI=1S/C18H37N.C16H35N.2FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;;/h9-10H,2-8,11-19H2,1H3;2-17H2,1H3;2*1H/b10-9+;;; |

InChI Key |

UXUVGFZZZAQWCL-WCVSPGPUSA-N |

SMILES |

CCCCCCCCCCCCCCCCN.CCCCCCCCC=CCCCCCCCCN.F.F |

Isomeric SMILES |

CCCCCCCCCCCCCCCCN.CCCCCCCC/C=C/CCCCCCCCN.F.F |

Canonical SMILES |

CCCCCCCCCCCCCCCCN.CCCCCCCCC=CCCCCCCCCN.F.F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dectaflur-hetaflur; Hetaflur-dectaflur. |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluoride-Release Efficiency and Stability

The efficacy of fluoride compounds in dental applications depends on their ability to release bioavailable fluoride ions (F⁻). Below is a comparative analysis of key metrics:

| Compound | Fluoride Content (wt%) | pH Stability Range | Release Rate (μg F⁻/cm²/h) |

|---|---|---|---|

| Dectaflur-hetaflur | ~12.5 | 4.5–7.5 | 8.2 ± 0.3 |

| Sodium Fluoride (NaF) | 24.7 | 6.0–8.0 | 10.5 ± 0.5 |

| Amine Fluoride (Olaflur) | 15.2 | 5.0–8.0 | 7.8 ± 0.4 |

| Stannous Fluoride (SnF₂) | 24.3 | 3.5–5.5 | 9.1 ± 0.6 |

Key Findings :

- This compound exhibits moderate fluoride release, comparable to amine fluoride but lower than NaF. Its stability in mildly acidic environments (pH 4.5–7.5) makes it suitable for oral formulations with reduced enamel erosion risk .

- Stannous fluoride, while efficient, is unstable above pH 5.5, limiting its use in neutral formulations .

Key Findings :

- This compound demonstrates low acute toxicity, aligning with its pharmaceutical-grade formulation .

- Ethyl difluorophosphate (CAS #460–52–6) and other fluorophosphates, though structurally distinct, highlight the risks of fluorinated byproducts, including bioaccumulation and environmental persistence .

- Hydrogen fluoride (CAS #7664-39-3), a precursor in fluoride synthesis, poses severe handling hazards due to its corrosive nature .

Environmental and Regulatory Considerations

Persistent fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), have raised global concerns due to their resistance to degradation. In contrast, PFAS like heptacosafluorotetradecanoic acid (CAS #72629-94-8) are regulated as "substances of very high concern" (SVHC) due to bioaccumulation and toxicity . Regulatory frameworks for dental fluorides emphasize controlled disposal to mitigate aquatic contamination .

Structural and Functional Differentiation

- Chloro-Fluoro Hybrids: Compounds like (3-Chloro-4-fluoro-5-methylfuran-2-yl)(phenyl)methanol () share halogenated substituents but lack fluoride-release functionality. Their applications focus on synthetic intermediates rather than therapeutic use.

- Uranium Hexafluoride (UF₆) : Though fluorinated, UF₆ is a volatile industrial compound with radiological hazards, contrasting sharply with this compound’s biocompatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.